N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-[2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethyl group at the 1-position and a 6-ethylamino side chain. The ethanediamide moiety is functionalized with an oxolan-2-ylmethyl group, introducing stereoelectronic and solubility-modifying properties.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-23-11-3-5-16-13-15(7-8-18(16)23)9-10-21-19(24)20(25)22-14-17-6-4-12-26-17/h7-8,13,17H,2-6,9-12,14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYAGJUKXBPKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the ethyl group and the oxolane moiety. The final step involves the formation of the ethanediamide linkage.
Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base.
Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.
Formation of Oxolane Moiety: The oxolane ring can be formed through a cyclization reaction involving a diol and an acid catalyst.
Formation of Ethanediamide Linkage: The final step involves the coupling of the quinoline derivative with the oxolane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and oxolane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline and oxolane rings.
Reduction: Reduced forms of the quinoline and oxolane rings.
Substitution: Substituted quinoline and oxolane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 1-ethyl group and oxolan-2-ylmethyl ethanediamide side chain distinguish it from analogs with pyrrolidinyl (24), dimethylamino (25–26), or diethylamino (27) substituents. These differences influence lipophilicity and hydrogen-bonding capacity.
- Electronic Effects: The oxolan (tetrahydrofuran) group in the target compound introduces polarity and conformational rigidity compared to the flexible alkylamino groups in compounds 24–26. This may enhance solubility in polar solvents but reduce membrane permeability .
- Biological Implications : Compounds 26 and 27, bearing thiophene-carboximidamide groups, likely exhibit distinct binding affinities compared to the target’s ethanediamide moiety, which may engage in stronger hydrogen-bond interactions with target proteins.
Physicochemical and Pharmacokinetic Properties (Inferred)
- Solubility: The oxolan group likely increases aqueous solubility compared to the lipophilic dimethyl/diethylamino groups in compounds 25–27.
- Metabolic Stability: The tetrahydroquinoline core may resist oxidative metabolism better than dihydroquinolinones (compounds 24–27), as saturation of the aromatic ring reduces susceptibility to cytochrome P450 enzymes.
Biological Activity
N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C22H32N4O2
Molecular Weight: 372.52 g/mol
IUPAC Name: this compound
CAS Number: 955529-03-0
The compound features a tetrahydroquinoline moiety and an oxolane ring, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the tetrahydroquinoline structure is often associated with enhanced antimicrobial effects due to its ability to interact with microbial cell membranes.
- Anticancer Activity : Some derivatives of tetrahydroquinoline have shown promise in cancer therapy. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Tetrahydroquinolines are often studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors (e.g., neurotransmitter receptors), modulating their activity and influencing signaling pathways.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar tetrahydroquinoline derivatives demonstrated that compounds with structural similarities exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). The mechanism involved the induction of apoptosis via mitochondrial pathways and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Activity
Research on related compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of bacterial growth in vitro.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
